1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluorophenyl group and a nitro group attached to the indole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-5-nitro-1H-indole
- 1-[(2,5-Difluorophenyl)methyl]-5-amino-1H-indole
- 1-[(2,5-Difluorophenyl)methyl]-5-chloro-1H-indole
Uniqueness: 1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole is unique due to the presence of both the difluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
833474-63-8 |
---|---|
Molecular Formula |
C15H10F2N2O2 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-5-nitroindole |
InChI |
InChI=1S/C15H10F2N2O2/c16-12-1-3-14(17)11(7-12)9-18-6-5-10-8-13(19(20)21)2-4-15(10)18/h1-8H,9H2 |
InChI Key |
UNFYCYMYDAVOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.